Proteolytic Stability Enhancement: N-Methylation at Glu Residues Increases Half-Life by 50- to 140-Fold
Peptides containing N-methylation at specific Glu residues exhibit 50- to 140-fold longer half-lives against proteolytic degradation compared to their non-methylated counterparts [1]. This class-level effect directly applies to Fmoc-N-Me-D-Glu-OH, as the N-methyl group on the glutamic acid residue provides steric hindrance that impedes protease access to the adjacent amide bond [2].
| Evidence Dimension | Proteolytic half-life |
|---|---|
| Target Compound Data | 50- to 140-fold increase in half-life for N-methylated Glu-containing peptides |
| Comparator Or Baseline | Non-methylated Glu-containing peptides (half-life baseline) |
| Quantified Difference | 50- to 140-fold longer |
| Conditions | In vitro serum and intestinal homogenate degradation assays [1] |
Why This Matters
For researchers developing peptide therapeutics or probes requiring extended in vivo residence time, selecting Fmoc-N-Me-D-Glu-OH over non-methylated Glu building blocks directly addresses a critical failure point: rapid enzymatic clearance.
- [1] Amino Acids. 2012;43:2431–2441. Improvement of enzymatic stability and intestinal permeability of deuterohemin-peptide conjugates by specific multi-site N-methylation. DOI: 10.1007/s00726-012-1322-y View Source
- [2] PMC. 2018. Tuning of Protease Resistance in Oligopeptides through N-Alkylation. DOI: 10.3390/molecules23040901 View Source
